molecular formula C18H29N5O3 B5613898 2-(2-methoxyethyl)-8-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one

2-(2-methoxyethyl)-8-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5613898
M. Wt: 363.5 g/mol
InChI Key: CQABUAJGOXTYHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related diazaspiro undecane derivatives involves complex organic reactions. For instance, a study detailed the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones and barbituric acid in aqueous ethanol under reflux without a catalyst, showcasing the intricate steps involved in diazaspiro undecane derivative synthesis (Ahmed et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of diazaspiro undecane derivatives, such as the study of crystal structure and biological activity of synthesized compounds, reveals their complex conformations and interactions. For example, a study on (3-Methyl-1,5-dioxaspiro[5.5]undecan-3-yl)Methanol demonstrated the non-planar, chair conformation of the 1,3-dioxane ring, highlighting the detailed molecular geometry of these compounds (Yuan et al., 2017).

Chemical Reactions and Properties

Research on diazaspiro undecane derivatives involves exploring their chemical reactions and properties, including novel syntheses and characterizations. For instance, the creation of novel bis-triazenes through reactions of diazonium salt solutions with mixtures of ethylenediamine and formaldehyde showcases the variety of chemical reactions these compounds undergo (Peori et al., 1998).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. For example, if this compound is a drug, it could interact with a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, some compounds with a 1,2,4-triazole ring can be hazardous .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, if any, and optimizing its synthesis .

properties

IUPAC Name

2-(2-methoxyethyl)-8-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O3/c1-14-19-15(21-20-14)4-5-16(24)22-9-3-7-18(12-22)8-6-17(25)23(13-18)10-11-26-2/h3-13H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQABUAJGOXTYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CCC(=O)N2CCCC3(C2)CCC(=O)N(C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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